pareirubrine B
pareirubrine B
Brand Name:
Vulcanchem
CAS No.:
152845-78-8
VCID:
VC0115658
InChI:
InChI=1S/C18H13NO4/c1-22-14-7-9-5-6-19-17-11-8-13(21)12(20)4-3-10(11)16(15(9)17)18(14)23-2/h3-8H,1-2H3,(H,20,21)
SMILES:
COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC
Molecular Formula:
C18H13NO4
Molecular Weight:
307.3 g/mol
pareirubrine B
CAS No.: 152845-78-8
Main Products
VCID: VC0115658
Molecular Formula: C18H13NO4
Molecular Weight: 307.3 g/mol
CAS No. | 152845-78-8 |
---|---|
Product Name | pareirubrine B |
Molecular Formula | C18H13NO4 |
Molecular Weight | 307.3 g/mol |
IUPAC Name | 5-hydroxy-15,16-dimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(17),2,4,7,9,11,13,15-octaen-6-one |
Standard InChI | InChI=1S/C18H13NO4/c1-22-14-7-9-5-6-19-17-11-8-13(21)12(20)4-3-10(11)16(15(9)17)18(14)23-2/h3-8H,1-2H3,(H,20,21) |
Standard InChIKey | KSGDMYJIAGEDPQ-UHFFFAOYSA-N |
Isomeric SMILES | COC1=C(C2=C3C=CC(=O)C(=O)C=C3C4=C2C(=C1)C=CN4)OC |
SMILES | COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |
Canonical SMILES | COC1=C(C2=C3C(=C1)C=CN=C3C4=CC(=O)C(=CC=C42)O)OC |
Synonyms | pareirubrine B |
PubChem Compound | 160367 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume